molecular formula C7H9N3O2 B2671485 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid CAS No. 1367696-42-1

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid

Cat. No.: B2671485
CAS No.: 1367696-42-1
M. Wt: 167.168
InChI Key: CHWJPBKFNSZZGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid is a versatile chemical scaffold in medicinal chemistry, primarily recognized for its application in developing γ-secretase modulators (GSMs) for Alzheimer's disease research. This tetrahydrotriazolopyridine derivative serves as a key synthetic intermediate for novel compounds that selectively modulate the γ-secretase enzyme to reduce the production of amyloid-beta 42 (Aβ42), a peptide forming pathogenic plaques in the brain that are a hallmark of Alzheimer's pathology . Researchers utilize this core structure to create derivatives that demonstrate potent Aβ42-lowering effects in vivo, high oral bioavailability, and significant blood-brain barrier permeability, which are critical properties for potential central nervous system therapeutics . Compounds based on this scaffold have shown promising results in preclinical studies, not only reducing brain Aβ42 levels but also ameliorating cognitive deficits in model systems, highlighting their significant research value in neuropharmacology and drug discovery . This product is intended for research purposes by qualified laboratory professionals only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c11-7(12)5-2-1-3-6-9-8-4-10(5)6/h4-5H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWJPBKFNSZZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2C=NN=C2C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367696-42-1
Record name 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with esters of fluorinated acids or activated carbonyl compounds . Another approach includes the use of amidrazones, which undergo cyclization with esters or activated carbonyl compounds .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Structure and Molecular Characteristics

  • Molecular Formula : C6_6H6_6N4_4O2_2
  • Molecular Weight : 166.14 g/mol
  • IUPAC Name : 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid

The compound features a triazole ring fused to a pyridine structure, which contributes to its unique chemical reactivity and biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds synthesized from this scaffold have shown effectiveness against various pathogens including bacteria and fungi. A study reported that certain derivatives displayed minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against a range of microbial strains .

Antiviral Properties

The compound has also been evaluated for antiviral activity. Specific derivatives were found to inhibit RNA viruses such as influenza and SARS-CoV-2. The antiviral mechanism is believed to involve interference with viral replication processes . For example, one study highlighted the synthesis of novel triazole-based compounds that exhibited low micromolar activity against flaviviruses .

Antioxidant Activity

In addition to antimicrobial and antiviral properties, the compound has shown promising antioxidant activity. Research indicates that certain derivatives can scavenge free radicals effectively, with DPPH scavenging percentages reaching up to 90% in some cases . This suggests potential applications in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Compounds derived from this triazole-pyridine scaffold have been investigated for their anti-inflammatory effects. Studies have demonstrated that these compounds can stabilize human red blood cell membranes, indicating their potential use in treating inflammatory conditions .

Inhibition of Enzymatic Activity

The compound has been studied for its ability to inhibit specific enzymes critical for bacterial survival and proliferation. For example, it has shown significant inhibition of DNA gyrase B with an IC50 comparable to established antibiotics like ciprofloxacin . This positions it as a potential lead compound for developing new antibacterial agents.

Case Study 1: Synthesis and Evaluation of Antiviral Activity

A recent study focused on synthesizing various derivatives of this compound under different reaction conditions. The synthesized compounds were evaluated for their antiviral efficacy against RNA viruses. Notably, compounds exhibiting structural modifications showed enhanced activity against SARS-CoV-2 and other flaviviruses .

Case Study 2: Antimicrobial Efficacy Assessment

In another study assessing antimicrobial efficacy, several derivatives were tested against a panel of bacterial strains. The results indicated that modifications at specific positions on the triazole ring significantly influenced the antimicrobial potency of the compounds. Some derivatives achieved MIC values as low as 5 µg/mL against resistant strains .

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, some derivatives have shown inhibition of c-Met kinase, which is involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and physicochemical differences between 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid and its analogs:

Compound Name Substituents Carboxylic Acid Position Molecular Weight CAS Number Salt Form Purity Reference
This compound None 5 Not reported Not reported Free acid Not reported
3-(Difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid hydrochloride Difluoromethyl at position 3 6 273.31 2155855-15-3 Hydrochloride Not reported
3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid Methyl at position 3 6 Not reported 1221725-50-3 Free acid 95%
Lithium 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate Ethyl at position 3 6 267.28 250152-10-4 Lithium salt Not reported

Key Observations:

Structural Differences: The position of the carboxylic acid group (5 vs. Substituents at position 3 (e.g., methyl, difluoromethyl, ethyl) modulate steric and electronic properties.

Salt Forms :

  • Hydrochloride and lithium salts improve solubility in polar solvents compared to free acids, which is critical for pharmacokinetic optimization .

Synthetic Accessibility :

  • Derivatives like the 3-methyl analog (CAS 1221725-50-3) are commercially available at 95% purity, indicating established synthetic routes .

Research Implications

  • Medicinal Chemistry : The triazolo[4,3-a]pyridine scaffold is versatile for designing kinase inhibitors or antimicrobial agents, though biological data are needed to validate specific applications.
  • Material Science : Lithium salts (e.g., ) may serve as precursors for ionic liquids or electrolytes due to their stability and solubility .

Biological Activity

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C7H6N4O2
  • Molecular Weight : 178.15 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its anticancer properties and interactions with specific biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • A study demonstrated that derivatives of triazolo[4,3-a]pyridine exhibited potent inhibitory effects on cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism appears to involve the inhibition of specific kinases involved in cell proliferation pathways .
  • Another research identified structure-activity relationships (SAR) that suggest modifications to the triazolo ring can enhance anticancer efficacy. Compounds with specific substitutions showed improved binding affinity to cancer-related targets such as Polo-like kinase 1 (Plk1) .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : The compound has been shown to inhibit kinases such as Plk1 which play crucial roles in mitotic regulation. This inhibition leads to cell cycle arrest in cancer cells .
  • Induction of Apoptosis : Research indicates that treatment with this compound can trigger apoptotic pathways in tumor cells via upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Case Studies and Research Findings

StudyFindings
Alverez et al. (2023)Identified potent analogs with IC50 values < 10 µM against Plk1; demonstrated significant anti-proliferative effects in HeLa cells .
RSC Publishing (2020)Highlighted the metabolic stability of triazolo derivatives and their low inhibition on CYP enzymes compared to known inhibitors like ketoconazole. This suggests a favorable safety profile for further development .
PMC (2020)Reported that modifications to the triazolo scaffold can enhance binding affinity and activity against influenza virus polymerase complexes .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains under investigation. Preliminary studies suggest:

  • Absorption : The compound exhibits good solubility which may facilitate absorption.
  • Metabolism : It undergoes metabolic transformations primarily via cytochrome P450 enzymes; however, it shows low potential for drug-drug interactions due to minimal inhibition of these enzymes .

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid?

  • Methodological Answer : Synthesis typically involves cyclization reactions of precursor heterocycles. For example, copper-catalyzed cycloaddition (e.g., using sodium azide and alkynes) is effective for triazole ring formation. Acid-mediated transformations, as demonstrated in analogous triazolopyrazinones, can introduce carboxyl groups . Optimized conditions include refluxing in polar aprotic solvents (e.g., DMF) at 80–100°C for 6–12 hours, achieving yields >70% after purification via column chromatography .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm proton environments and carbon connectivity.
  • IR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
  • Mass spectrometry (MS) for molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray diffraction (XRD) for crystallographic data, critical for confirming fused-ring geometry .

Q. What purification strategies are recommended for isolating high-purity samples?

  • Methodological Answer :

  • Recrystallization from ethanol/water mixtures (1:1 v/v) to remove polar impurities.
  • Column chromatography using silica gel and gradient elution (hexane/ethyl acetate → methanol) .
  • HPLC with C18 columns (0.1% TFA in water/acetonitrile) for analytical purity (>95%) .

Advanced Research Questions

Q. How can regioselectivity challenges in triazole ring formation be addressed during synthesis?

  • Methodological Answer : Regioselectivity depends on precursor design and catalysts. For example:

  • Use electron-withdrawing groups on pyridine precursors to direct cyclization to the desired position.
  • Copper(I) iodide as a catalyst promotes 1,3-dipolar cycloaddition with high regioselectivity (>90%) .
  • DFT calculations can predict transition states to optimize reaction pathways .

Q. What computational approaches are suitable for studying this compound’s reactivity and stability?

  • Methodological Answer :

  • Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level to model electronic properties (HOMO-LUMO gaps) and acid dissociation constants (pKa) .
  • Molecular docking to explore interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .

Q. How should contradictory data on reaction yields or byproduct formation be resolved?

  • Methodological Answer :

  • Conduct reproducibility studies under controlled conditions (e.g., inert atmosphere, standardized reagents).
  • Use LC-MS/MS to identify byproducts and optimize reaction stoichiometry .
  • Compare kinetic profiles (via in-situ FTIR) to detect intermediates causing variability .

Q. What methodologies are recommended for evaluating its bioactivity (e.g., antimicrobial potential)?

  • Methodological Answer :

  • Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Enzyme inhibition assays (e.g., against dihydrofolate reductase) with UV-Vis monitoring at 340 nm .

Q. What analytical challenges arise in quantifying trace impurities or degradation products?

  • Methodological Answer :

  • HPLC-UV/HRMS with ion-trap detectors for low-abundance species (detection limits <0.1% w/w) .
  • Forced degradation studies (acid/base hydrolysis, thermal stress) to identify labile sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.